molecular formula C9H9F3O2 B179778 1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene CAS No. 106854-74-4

1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene

Cat. No. B179778
CAS RN: 106854-74-4
M. Wt: 206.16 g/mol
InChI Key: GGHKOUKNEONUKL-UHFFFAOYSA-N
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Description

1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene, also known as Anisole trifluoroethyl ether, is an organic compound with the molecular formula C10H11F3O2. It is a colorless liquid that is used as a solvent in various chemical reactions. This compound has gained significant attention in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene is not well understood. However, studies have shown that this compound can interact with various biological targets such as enzymes, receptors, and ion channels. It is believed that this compound can modulate the activity of these targets, leading to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene can exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antioxidant properties. It has also been shown to have neuroprotective effects and can improve cognitive function. Additionally, this compound has been shown to have anticancer properties and can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene has several advantages as a solvent in lab experiments. It has a high boiling point, low toxicity, and is stable under various reaction conditions. However, it also has some limitations. It can be difficult to remove from reaction mixtures, and it can interfere with some analytical techniques such as NMR spectroscopy.

Future Directions

There are several future directions for research on 1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene. One potential area of research is the development of new synthetic methods for this compound. Another area of research is the investigation of its potential applications in the field of medicine. Studies can be conducted to determine its efficacy as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, research can be conducted to determine its potential as a drug delivery system for various drugs. Overall, 1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene has significant potential for various scientific research applications.

Scientific Research Applications

1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene has been extensively used as a solvent in various chemical reactions such as Suzuki coupling, Heck reaction, and Sonogashira coupling. It has also been used as a reagent in the synthesis of various organic compounds. Apart from its use as a solvent, this compound has gained significant attention in scientific research due to its potential applications in the field of medicine.

properties

CAS RN

106854-74-4

Product Name

1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene

Molecular Formula

C9H9F3O2

Molecular Weight

206.16 g/mol

IUPAC Name

1-methoxy-2-(2,2,2-trifluoroethoxy)benzene

InChI

InChI=1S/C9H9F3O2/c1-13-7-4-2-3-5-8(7)14-6-9(10,11)12/h2-5H,6H2,1H3

InChI Key

GGHKOUKNEONUKL-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC(F)(F)F

Canonical SMILES

COC1=CC=CC=C1OCC(F)(F)F

synonyms

1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To dry N,N-dimethylformamide (10 ml) were added 2-methoxyphenol (150 mg), 2,2,2-trifluoroethyl iodide (584 mg) and potassium carbonate (400 mg), and the mixture was stirred vigorously at 130° C. for 6 hours. To the reaction mixture was added water, and the mixture was extracted with diethyl ether. The extract was washed with water, dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by medium pressure liquid column chromatography on silica gel using a mixture of hexane and chloroform (5/2) as eluent to give 179 mg of 1-methoxy-2-(2,2,2-trifluoroethoxy) benzene as an oil.
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10 mL
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150 mg
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584 mg
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400 mg
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 2-Methoxy phenol (IX) (5 g, 0.04 moles) in N-methylpyrrolidone (50 ml) were added, potassium carbonate (7.8 g, 0.06 mole) and 2,2,2-trifluoroethyl iodide (33.8 g, 0.16 mole) under stirring. The reaction mixture was stirred vigorously at 120° C. for 10 hours. Water (150 ml) was added to the reaction mixture and the mixture was extracted in Toluene (250 ml). Organic layer was washed with 1 N Sodium hydroxide solution (150 ml), followed by brine wash. The extract was dried over sodium sulphate. The solvent was evaporated under reduced pressure to give 7.2 g of (X) as oil. Purity (by GC)=94%
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5 g
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50 mL
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7.8 g
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33.8 g
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150 mL
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